3-Aminopent-4-en-1-ol
Overview
Description
NSC-207895, also known as XI-006, is a benzofuroxan compound with the molecular formula C11H13N5O4 and a molecular weight of 279.25 g/mol . It is primarily recognized for its role as a DNA-damaging agent and an activator of the tumor suppressor protein p53 . This compound has garnered significant attention in the field of cancer research due to its potential as an anticancer agent .
Preparation Methods
The synthesis of NSC-207895 involves the preparation of a benzofuroxan core structure. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product yield . Industrial production methods for NSC-207895 are not extensively documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes .
Chemical Reactions Analysis
NSC-207895 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NSC-207895 can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-207895 has a wide range of scientific research applications, particularly in the fields of:
Mechanism of Action
NSC-207895 exerts its effects primarily through the activation of the p53 protein . It downregulates the expression of the p53 negative regulator MDMX, leading to enhanced stabilization and activation of p53 . This activation results in the upregulation of p53 target genes, such as CDKN1 (p21), which are involved in cell cycle arrest and apoptosis . The compound’s ability to induce DNA damage further contributes to its anticancer properties .
Comparison with Similar Compounds
NSC-207895 is unique in its dual role as a DNA-damaging agent and a p53 activator . Similar compounds include:
Nutlin-3: An MDM2 antagonist that also activates p53 but through a different mechanism.
MI-219: Another MDM2 inhibitor with similar p53 activation properties.
RITA: A compound that reactivates p53 by preventing its interaction with MDM2.
Compared to these compounds, NSC-207895’s ability to downregulate MDMX and induce DNA damage makes it a distinctive and valuable tool in cancer research .
Properties
IUPAC Name |
3-aminopent-4-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLYJICRBQJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573761 | |
Record name | 3-Aminopent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175431-85-3 | |
Record name | 3-Aminopent-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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